N-(3,5-dimethylphenyl)-3-phenoxypropanamide
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Overview
Description
N-(3,5-dimethylphenyl)-3-phenoxypropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with two methyl groups at the 3 and 5 positions, and a phenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3-phenoxypropanamide typically involves the reaction of 3,5-dimethylphenylamine with 3-phenoxypropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-phenoxypropanamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(3,5-dimethylphenyl)-3-phenoxypropanamide can be compared with other similar compounds such as:
N-(3,5-dimethylphenyl)-3-phenoxypropanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(3,5-dimethylphenyl)-3-phenoxypropanamine: Similar structure but with an amine group instead of an amide.
N-(3,5-dimethylphenyl)-3-phenoxypropyl ester: Similar structure but with an ester group instead of an amide.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-3-phenoxypropanamide |
InChI |
InChI=1S/C17H19NO2/c1-13-10-14(2)12-15(11-13)18-17(19)8-9-20-16-6-4-3-5-7-16/h3-7,10-12H,8-9H2,1-2H3,(H,18,19) |
InChI Key |
SUMODMWKICIOPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCOC2=CC=CC=C2)C |
solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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